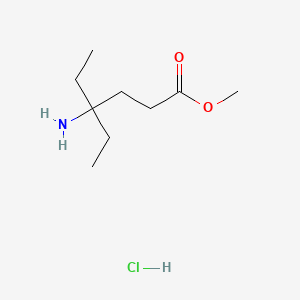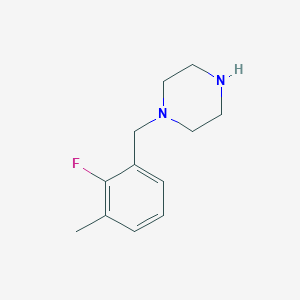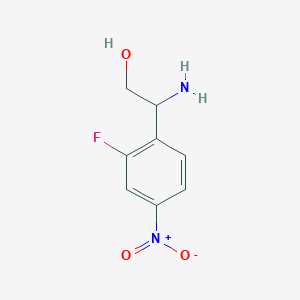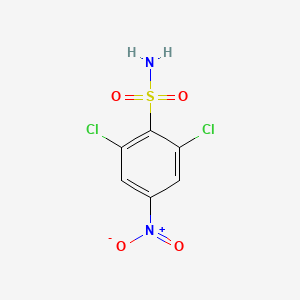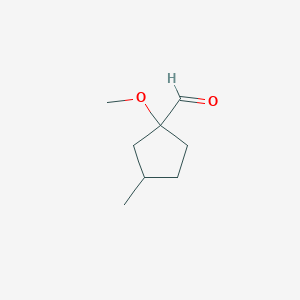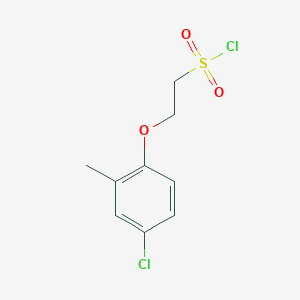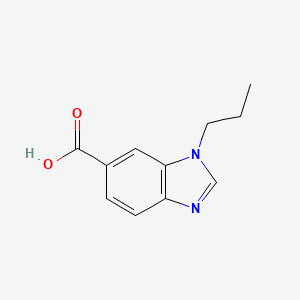
1-propyl-1H-1,3-benzodiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzodiazole ring substituted with a propyl group at the 1-position and a carboxylic acid group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation with a propyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and alkylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-propyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
- 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid
- 1-Propyl-1,3-benzodiazole-5-carboxylic acid
Comparison: 1-Propyl-1H-1,3-benzodiazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-propylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-4-3-8(11(14)15)6-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Clé InChI |
COTVFPLMKBKWIB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


